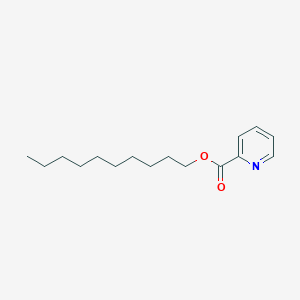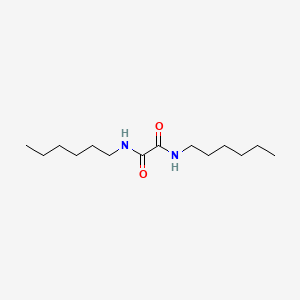
N,N'-dihexyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dihexyloxamide: is an organic compound with the molecular formula C14H28N2O2 It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by hexyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’-dihexyloxamide can be synthesized through the reaction of oxalyl chloride with hexylamine. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to form oxalyl chloride.
Reaction with Hexylamine: Oxalyl chloride is then reacted with hexylamine in the presence of a base such as pyridine to form N,N’-dihexyloxamide.
Industrial Production Methods: In an industrial setting, the production of N,N’-dihexyloxamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-dihexyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides and other oxidation products.
Reduction: Reduction reactions can convert N,N’-dihexyloxamide to its corresponding amines.
Substitution: It can undergo substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxamides and other oxidation products.
Reduction: Corresponding amines.
Substitution: New substituted oxamides with different alkyl or aryl groups.
Applications De Recherche Scientifique
N,N’-dihexyloxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N’-dihexyloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and protein function.
Comparaison Avec Des Composés Similaires
N,N-dimethylformamide (DMF): A common polar solvent used in organic synthesis.
N,N-dimethylacetamide (DMA): Another polar solvent with similar applications to DMF.
N,N-diethylformamide: Similar in structure but with ethyl groups instead of hexyl groups.
Uniqueness: N,N’-dihexyloxamide is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
3299-65-8 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
N,N'-dihexyloxamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
KICDIMSDVSXCPV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C(=O)NCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


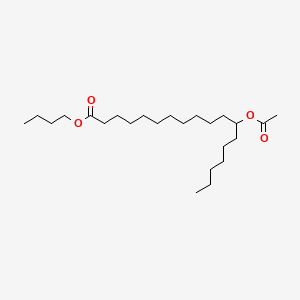
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
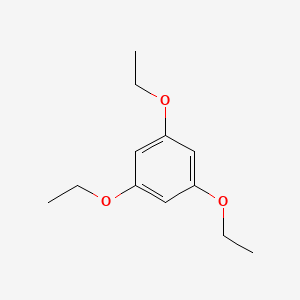




![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
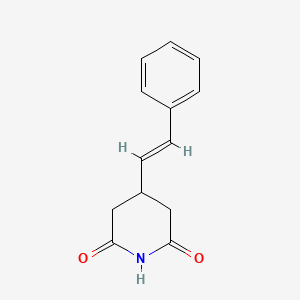
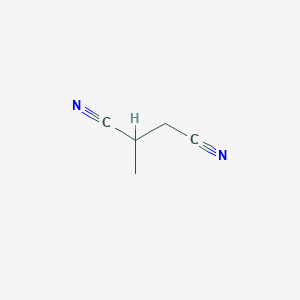
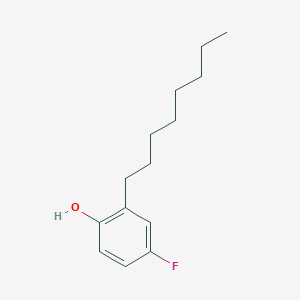
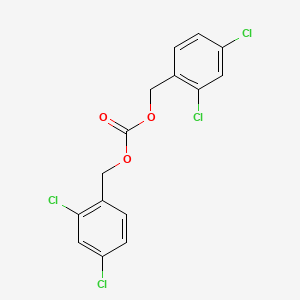
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
